molecular formula C23H14ClN5S2 B382675 5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine CAS No. 315697-24-6

5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine

Cat. No.: B382675
CAS No.: 315697-24-6
M. Wt: 460g/mol
InChI Key: IPHMOFSRTAUHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C23H14ClN5S2 and its molecular weight is 460g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Chlorophenyl group : A phenyl ring substituted with a chlorine atom.
  • Triazoloquinoline moiety : A fused triazole and quinoline structure that contributes to the compound's biological activity.
  • Thienopyrimidine core : A thieno[2,3-d]pyrimidine framework that enhances the compound's pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells. One study reported an IC50 value of 4.36 μM for a related compound compared to doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial tests revealed effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized thienopyrimidine derivatives showed comparable activity to standard antibiotics like streptomycin .
  • Antifungal activity was also noted in some derivatives, indicating a broad spectrum of action against microbial pathogens .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) inhibition was observed, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Other metabolic enzymes were also targeted, indicating a multifaceted mechanism of action that could be leveraged for therapeutic benefits .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Modifications at the chlorophenyl and triazoloquinoline positions have been shown to significantly affect potency and selectivity against specific targets.
  • The presence of the thioether linkage enhances lipophilicity and cellular permeability, which are critical for effective drug delivery .

Case Studies

Several studies have documented the biological activity of related compounds:

  • Case Study 1 : A derivative with a similar thieno-pyrimidine structure demonstrated significant anticancer activity in HCT 116 colon cancer cells with an IC50 value of 18.76 μM. Molecular docking studies suggested that these compounds may inhibit CDK2, a critical kinase involved in cell cycle regulation .
  • Case Study 2 : Research on another thienopyrimidine derivative indicated promising results in inhibiting AChE with an IC50 value lower than that of known inhibitors like galantamine .

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN5S2/c1-13-10-19-27-28-23(29(19)18-5-3-2-4-16(13)18)31-22-20-17(11-30-21(20)25-12-26-22)14-6-8-15(24)9-7-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHMOFSRTAUHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4=NC=NC5=C4C(=CS5)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.